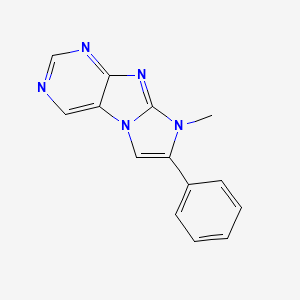
8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-: is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its fused ring structure, which includes both imidazole and purine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the purine ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful for investigating cellular processes .
Medicine: In medicine, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is explored for its therapeutic potential. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases .
Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Mecanismo De Acción
The mechanism of action of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
- 1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 9H-imidazo[2,1-i]purine, 9-ethyl-7,8-dihydro-
Comparison: Compared to similar compounds, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is unique due to its specific substitution patternThis compound’s unique structure allows for the exploration of new chemical space and the development of novel therapeutic agents .
Propiedades
Número CAS |
76063-86-0 |
|---|---|
Fórmula molecular |
C14H11N5 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
6-methyl-7-phenylpurino[7,8-a]imidazole |
InChI |
InChI=1S/C14H11N5/c1-18-12(10-5-3-2-4-6-10)8-19-11-7-15-9-16-13(11)17-14(18)19/h2-9H,1H3 |
Clave InChI |
HZFPKSPTKNKUGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN2C1=NC3=NC=NC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
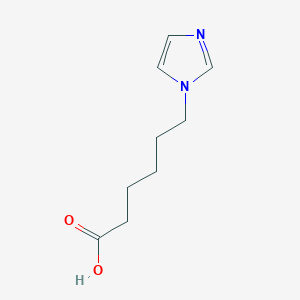
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
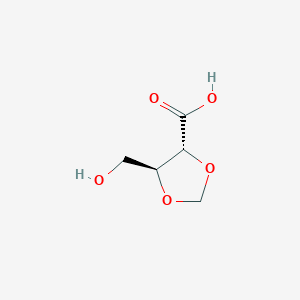
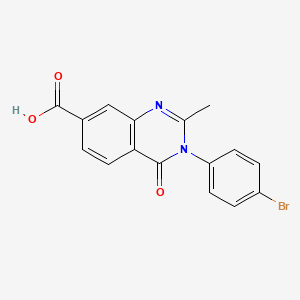

![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

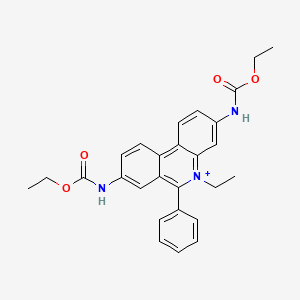
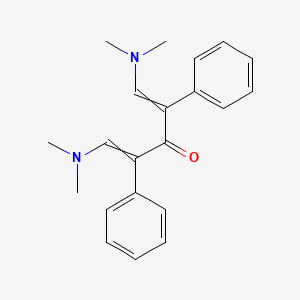
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
